Cas no 2229215-16-9 (tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate)

tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate
- tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
- 2229215-16-9
- EN300-1900806
-
- インチ: 1S/C13H17F3N2O2/c1-13(2,3)20-12(19)18-7-4-5-8(9(14)6-7)10(17)11(15)16/h4-6,10-11H,17H2,1-3H3,(H,18,19)
- InChIKey: DZTKSQGWEGBYHA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(C(F)F)N)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 290.12421228g/mol
- 同位素质量: 290.12421228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 334
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 2.3
tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1900806-0.25g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 0.25g |
$1328.0 | 2023-09-18 | ||
Enamine | EN300-1900806-0.5g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 0.5g |
$1385.0 | 2023-09-18 | ||
Enamine | EN300-1900806-5.0g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 5g |
$4184.0 | 2023-06-01 | ||
Enamine | EN300-1900806-0.1g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 0.1g |
$1269.0 | 2023-09-18 | ||
Enamine | EN300-1900806-2.5g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 2.5g |
$2828.0 | 2023-09-18 | ||
Enamine | EN300-1900806-0.05g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 0.05g |
$1212.0 | 2023-09-18 | ||
Enamine | EN300-1900806-5g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 5g |
$4184.0 | 2023-09-18 | ||
Enamine | EN300-1900806-1.0g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 1g |
$1442.0 | 2023-06-01 | ||
Enamine | EN300-1900806-10g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 10g |
$6205.0 | 2023-09-18 | ||
Enamine | EN300-1900806-10.0g |
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate |
2229215-16-9 | 10g |
$6205.0 | 2023-06-01 |
tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamateに関する追加情報
tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate: A Comprehensive Overview
The compound with CAS No. 2229215-16-9, known as tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a tert-butyl group with a substituted phenylcarbamate moiety. The presence of fluorine atoms in the molecule introduces interesting electronic and steric properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with potential therapeutic applications. The amino group in the molecule serves as a reactive site for further functionalization, enabling the creation of derivatives with enhanced biological activity. For instance, investigations into its ability to inhibit certain enzymes have shown promising results, suggesting its potential as a lead compound in anti-inflammatory and anticancer drug development.
The synthesis of CAS No. 2229215-16-9 involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. This is followed by carbamate formation through reaction with tert-butyl chloroformate or similar reagents. The introduction of fluorine atoms into the molecule is achieved via electrophilic substitution reactions, which require precise control over reaction conditions to ensure high yields and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product in high purity.
In terms of physical properties, tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are crucial for its application in pharmaceutical research and development.
The structural complexity of this compound has also made it an attractive target for computational studies. Researchers have employed molecular modeling techniques to predict its interaction with biological targets, such as protein kinases and receptors. These studies have provided valuable insights into the compound's binding affinity and selectivity, paving the way for further optimization efforts.
In conclusion, CAS No. 2229215-16-9, or tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate, represents a significant advancement in organic chemistry. Its unique structure, coupled with its potential applications in drug discovery and materials science, positions it as a key compound for future research. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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